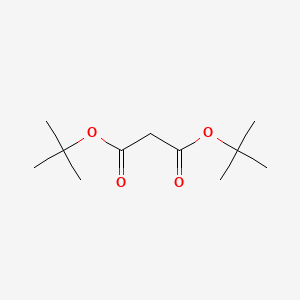

Di-tert-butyl malonate

説明

Historical Context and Evolution of Malonate Ester Utilization

The use of malonate esters in organic synthesis has a rich history, dating back to the classic malonic ester synthesis, which allows for the conversion of diethyl malonate or other malonic acid esters into substituted acetic acids. wikipedia.org This reaction proceeds through the alkylation of the carbon alpha to both carbonyl groups, followed by decarboxylation. wikipedia.org The fundamental steps involve deprotonation to form an enolate, nucleophilic substitution (SN2) with an alkyl halide, hydrolysis of the ester, and subsequent decarboxylation upon heating. masterorganicchemistry.com This process has been a cornerstone for creating carbon-carbon bonds and introducing new functional groups. patsnap.com

Over time, variations of the malonic ester synthesis have been developed, including dialkylation, where two different alkyl groups can be introduced, and intramolecular versions for the synthesis of cyclic compounds, known as the Perkin alicyclic synthesis. wikipedia.org The choice of the ester group and reaction conditions has been a continuous area of refinement to control reactivity and improve yields.

Significance of Di-tert-butyl Malonate in Modern Synthetic Strategies

This compound stands out among other malonate esters due to the presence of the bulky tert-butyl groups. These groups offer distinct advantages in modern synthetic strategies. One of the primary benefits is their ability to be cleaved under acidic conditions without affecting other, more sensitive, ester functionalities that might be present in the molecule. This orthogonal reactivity is highly desirable in multi-step syntheses of complex target molecules.

Furthermore, the steric hindrance provided by the tert-butyl groups can influence the stereochemical outcome of reactions, offering a degree of control that is not as readily achieved with smaller ester groups like methyl or ethyl esters. This has made this compound a favored reagent in asymmetric synthesis.

The compound has been utilized in the total synthesis of complex natural products, such as (+/−)-actinophyllic acid. sigmaaldrich.comsigmaaldrich.com It also serves as a precursor in the metal-organic chemical vapor deposition (MOCVD) of thin films like hafnium dioxide (HfO₂) and zirconium dioxide (ZrO₂). sigmaaldrich.comsigmaaldrich.com

Overview of Research Directions and Unexplored Avenues for this compound

Current research involving this compound continues to expand its synthetic utility. Investigations are ongoing to develop new catalytic systems that can enhance the efficiency and selectivity of reactions involving this reagent. For instance, novel catalysts are being explored to improve the synthesis of malonic esters themselves. patsnap.com

An area of growing interest is the application of this compound in the synthesis of labeled compounds, such as isotopically labeled fatty acids. patsnap.comsigmaaldrich.com The unique properties of the tert-butyl groups can facilitate the introduction of isotopes at specific positions within a molecule.

Unexplored avenues include the development of novel transformations that leverage the specific steric and electronic properties of this compound. For example, its use in cascade reactions or multi-component reactions could lead to the rapid assembly of complex molecular scaffolds. Further exploration of its role in the synthesis of novel materials and pharmaceuticals remains a promising area of research. patsnap.com

Defining the Scope of Academic Inquiry into this compound Chemistry

The academic inquiry into this compound chemistry is primarily focused on its application as a versatile building block in organic synthesis. Key areas of investigation include:

Methodology Development: Devising new synthetic methods that utilize this compound to achieve specific chemical transformations with high efficiency, selectivity, and atom economy.

Total Synthesis: Employing this compound as a key intermediate in the synthesis of complex natural products and other target molecules.

Asymmetric Synthesis: Exploring the use of this compound in stereoselective reactions to generate chiral molecules with high enantiomeric or diastereomeric purity.

Materials Science: Investigating its role as a precursor for the synthesis of advanced materials with specific electronic or physical properties.

The study of this compound is firmly rooted in the principles of synthetic organic chemistry, with a strong emphasis on reaction mechanisms, stereochemistry, and the development of practical synthetic routes.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ditert-butyl propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-10(2,3)14-8(12)7-9(13)15-11(4,5)6/h7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLPHAYNBNTVRDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060244 | |

| Record name | Propanedioic acid, bis(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

541-16-2 | |

| Record name | 1,3-Bis(1,1-dimethylethyl) propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=541-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-tert-butyl malonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanedioic acid, 1,3-bis(1,1-dimethylethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanedioic acid, bis(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(1,1-dimethylethyl) malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.973 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DI-TERT-BUTYL MALONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E9XWT9380 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Di Tert Butyl Malonate and Derivatives

Established Synthetic Routes to Di-tert-butyl Malonate

Several well-established methods are employed for the synthesis of this compound, each with its own set of advantages and specific reaction conditions.

Esterification of Malonic Acid with tert-Butanol (B103910) and Acid Catalysis

One of the most common methods for preparing this compound involves the direct esterification of malonic acid with tert-butanol in the presence of an acid catalyst. A widely used variation of this method utilizes isobutylene (B52900) and concentrated sulfuric acid. In this procedure, malonic acid is reacted with an excess of isobutylene in a solvent such as ether, with sulfuric acid acting as the catalyst. The reaction is typically performed under pressure at room temperature. The mechanism involves the protonation of isobutylene by the strong acid to form a tert-butyl carbocation, which is then attacked by the carboxylic acid groups of malonic acid. This process occurs sequentially for both carboxylic acid groups to yield the final di-tert-butyl ester. A molar ratio of approximately 1:3.1 of malonic acid to isobutylene is often used to drive the reaction to completion. After the reaction, the mixture is neutralized with an aqueous base like sodium hydroxide (B78521). This method has been reported to produce this compound in yields of around 90%.

| Parameter | Condition |

| Reactants | Malonic acid, Isobutylene |

| Catalyst | Concentrated Sulfuric Acid |

| Solvent | Ether |

| Temperature | Room Temperature (20–25°C) |

| Molar Ratio | 1:3.1 (Malonic acid:Isobutylene) |

| Work-up | Neutralization with aqueous NaOH |

| Reported Yield | ~90% |

Reaction of Malonyl Dichloride with tert-Butanol in the Presence of a Base

An alternative synthetic route involves the reaction of malonyl dichloride with tert-butanol. orgsyn.org This method necessitates the presence of a base to neutralize the hydrogen chloride gas that is liberated during the reaction. orgsyn.org Typically, a non-nucleophilic base such as dimethylaniline is used. orgsyn.org The reaction is highly exothermic and requires careful temperature control, often conducted in an ice bath to maintain the temperature below 30°C. orgsyn.org Dry, alcohol-free chloroform (B151607) is a suitable solvent for this reaction. orgsyn.org The malonyl dichloride, dissolved in chloroform, is added slowly to a mixture of tert-butanol and the base. orgsyn.org This method can achieve high yields, with some procedures reporting yields in the range of 83-84%. orgsyn.org

| Parameter | Condition |

| Reactants | Malonyl Dichloride, tert-Butanol |

| Base | Dimethylaniline |

| Solvent | Dry, alcohol-free Chloroform |

| Temperature | Below 30°C |

| Reported Yield | 83-84% |

Reactions Involving Carbon Suboxide with tert-Butanol

A less common but documented method for the synthesis of this compound involves the reaction of carbon suboxide with tert-butanol. orgsyn.orgresearchgate.net Carbon suboxide (C₃O₂) can react with alcohols at elevated temperatures to form malonic esters. researchgate.net This reaction provides a direct route to the malonate ester, and while specific conditions and yields for the di-tert-butyl ester are not extensively detailed in readily available literature, it represents a valid synthetic pathway. orgsyn.orgresearchgate.net

Phase-Transfer Catalysis in this compound Synthesis

Phase-transfer catalysis (PTC) has emerged as a powerful technique in organic synthesis, and it can be applied to the preparation of malonic esters. While direct synthesis of this compound via PTC from malonic acid isn't the most common application, PTC is instrumental in the synthesis of derivatives. For instance, PTC has been successfully employed in the synthesis of di-tert-butyl diazomalonate from this compound. orgsyn.org In this process, a two-phase system of dichloromethane (B109758) and aqueous sodium hydroxide is used, with a phase-transfer catalyst like methyltri-n-octylammonium chloride facilitating the reaction between p-toluenesulfonyl azide (B81097) and the this compound. orgsyn.org This highlights the utility of PTC in reactions involving malonate esters. Furthermore, enantioselective PTC has been used for the α-alkylation of malonates, demonstrating the versatility of this methodology in creating chiral building blocks. acs.orgfrontiersin.orgnih.gov

Advanced Methodologies for Alkylation and Functionalization of this compound

The acidic nature of the methylene (B1212753) protons in this compound makes it an excellent substrate for alkylation and other functionalization reactions.

Nucleophilic Alkylation of this compound Enolates

The formation of an enolate from this compound is a key step in its functionalization. 182.160.97 This is typically achieved by treating the malonate with a strong, non-nucleophilic base. libretexts.org The resulting enolate is a potent nucleophile that can readily participate in SN2 reactions with various electrophiles, most commonly alkyl halides. libretexts.org

The general process for nucleophilic alkylation involves two main steps:

Enolate Formation: A strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), is used to deprotonate the α-carbon of the this compound in an anhydrous solvent like tetrahydrofuran (B95107) (THF). This results in the formation of the corresponding enolate.

Nucleophilic Attack: The enolate then attacks an electrophile, such as an alkyl halide, in a classic SN2 fashion. libretexts.org This step is most efficient with primary and secondary alkyl halides. libretexts.org

This methodology allows for the introduction of a wide variety of alkyl groups onto the malonate backbone. For example, the alkylation of this compound with 2-bromoethyl acetate (B1210297) using sodium hydride in THF has been reported to yield di-tert-butyl-2-(2-hydroxyethyl)-2-methylmalonate in high yield. Palladium-catalyzed difunctionalization reactions of alkenes with enolates, including that of this compound, have also been developed to synthesize substituted cyclopentane (B165970) derivatives. nih.gov

| Reaction Step | Reagents and Conditions | Outcome |

| Enolate Formation | Strong base (e.g., NaH, LDA) in anhydrous THF | Formation of this compound enolate |

| Alkylation | Alkyl halide (primary or secondary) | Formation of α-alkylated this compound |

Stereoselective Functionalization Approaches

The stereoselective functionalization of this compound and its derivatives is a key area of research for creating chiral molecules with quaternary carbon centers. A notable strategy involves the asymmetric desymmetrization of prochiral di-tert-butyl 2-alkyl-2-(2-aminophenyl)malonates. This has been achieved using chiral phosphoric acid catalysis to synthesize enantioenriched t-butyl 3-alkyloxindole-3-carboxylates. researchgate.net This method provides a novel approach to constructing a quaternary carbon center with high optical yields. researchgate.net

Another approach in stereoselective synthesis involves the phase-transfer catalytic (PTC) alkylation of malonate derivatives. While not directly using this compound as the starting substrate, the principle has been demonstrated with diphenylmethyl tert-butyl α-alkylmalonates. Using a chiral PTC catalyst, asymmetric α-alkylation afforded α,α-dialkylmalonates in high chemical and optical yields (up to 99% and 97% enantiomeric excess, respectively), which are versatile chiral intermediates. researchgate.net

However, the steric hindrance of the tert-butyl groups can sometimes impede reactivity. In an investigation of the enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine, the reaction was found to be completely inert when this compound was used as the nucleophile. rsc.org This highlights that specific catalytic systems must be developed to overcome the steric bulk of the this compound substrate in certain stereoselective transformations. rsc.org

This compound as a Substrate in C-C and C-N Bond Formations

This compound is a crucial precursor for generating nucleophiles used in significant carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions, enabling the construction of complex molecular architectures.

A prime example is its application in the total synthesis of (±)-actinophyllic acid. escholarship.orgnih.gov The synthesis commences with the reaction of the magnesium enolate of this compound with 2-nitrophenylacetyl chloride, forming the C-C bond to yield a keto diester. escholarship.orgnih.gov A subsequent key C-N bond formation occurs when the resulting indole-2-malonate derivative reacts with crude bromopiperidone, leading to the multigram-scale synthesis of a crucial intermediate. escholarship.orgnih.gov Furthermore, a novel intramolecular C-C bond formation was achieved through the oxidative coupling of the enolates of the malonate and a 3-piperidone moiety within the same molecule, using lithium diisopropylamide (LDA) and an iron(III) oxidant to construct a tetracyclic ketone in 60-63% yield. nih.gov This represents the first reported instance of an intramolecular oxidative coupling between ketone and malonic ester enolates. nih.gov

Palladium-catalyzed reactions also feature prominently. A method for synthesizing malonate-substituted benzocyclobutenes involves a palladium-catalyzed difunctionalization of an alkene. acs.org Specifically, reacting 2-vinylphenyl triflate with this compound in the presence of a palladium catalyst affords (±)-di-tert-butyl 2-(benzocyclobutenyl)malonate in yields ranging from 35% to 53%. acs.org

Additionally, copper-catalyzed C-C bond formations have been developed. Vinylidene cyclopropanes can be synthesized by reacting a malonate with 1,4-dibromo-2-butyne, demonstrating another avenue for C-C bond construction. rsc.org

Synthesis of this compound Analogues and Related Methylenemalonates

Preparation of Di-tert-butyl Methylenemalonate via Knoevenagel Condensation

Di-tert-butyl methylenemalonate, a sterically hindered and relatively stable activated alkene, is conveniently prepared from this compound through a Knoevenagel-type condensation. acs.orgorgsyn.org This procedure is an adaptation of earlier work and utilizes paraformaldehyde as the formaldehyde (B43269) equivalent. orgsyn.org The reaction is typically carried out in glacial acetic acid with a catalytic system composed of potassium acetate and cupric acetate monohydrate. orgsyn.org The mixture is heated for a couple of hours, followed by a workup and distillation to yield the product. orgsyn.org The tert-butyl groups provide stability, making this derivative more suitable for synthetic operations compared to simpler methylene malonate esters which have a strong tendency to polymerize. orgsyn.org

Table 1: Synthesis of Di-tert-butyl Methylenemalonate via Knoevenagel Condensation. orgsyn.org

| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Temperature | Time | Yield |

| This compound | Paraformaldehyde | Potassium acetate, Cupric acetate monohydrate | Glacial Acetic Acid | 90-100°C | 2 hours | 48% |

Di-tert-butyl Diazomalonate Synthesis from this compound

The synthesis of di-tert-butyl diazomalonate is effectively achieved through a diazo transfer reaction. While traditional methods involving p-toluenesulfonyl azide and this compound are very slow, a significantly improved procedure utilizes phase-transfer catalysis. orgsyn.orgorgsyn.org This method employs a two-phase medium of dichloromethane and aqueous sodium hydroxide, with methyltri-n-octylammonium chloride (Aliquat 336) as the phase-transfer catalyst. orgsyn.orgorgsyn.org This approach dramatically reduces the reaction time from weeks to just two hours and avoids the need for anhydrous solvents. orgsyn.orgorgsyn.org The resulting di-tert-butyl diazomalonate is a versatile intermediate for synthesizing a variety of compounds, including cyclopropanes. orgsyn.orgrsc.org

Table 2: Phase-Transfer Catalyzed Synthesis of Di-tert-butyl Diazomalonate. orgsyn.orgorgsyn.org

| Reactant 1 | Reagent | Catalyst | Solvent System | Time | Yield |

| This compound | p-Toluenesulfonyl azide | Methyltri-n-octylammonium chloride | Dichloromethane / 10 N Sodium Hydroxide | 2 hours | 59-63% |

Synthesis of Substituted t-Butyl 3-Alkyloxindole-3-Carboxylates

Substituted t-butyl 3-alkyloxindole-3-carboxylates, which feature a 3,3-disubstituted oxindole (B195798) core, can be synthesized from derivatives of this compound. researchgate.netnii.ac.jp The key starting material for this transformation is di-t-butyl 2-alkyl-2-(2-nitrophenyl)malonate. researchgate.netnii.ac.jp The synthesis proceeds through a novel tandem reduction-cyclization reaction. nii.ac.jpresearchmap.jp The introduction of an α-substituent to the di-t-butyl 2-(2-nitrophenyl)malonate and the addition of acid were found to promote the reactivity. researchgate.netnii.ac.jp This methodology has been successfully applied to the gram-scale synthesis of compounds like t-butyl 3-methyloxindole-3-carboxylate without the need for silica (B1680970) gel column chromatography for purification. nii.ac.jp

Comparative Analysis of Synthetic Efficiency and Yields

The synthetic methodologies for this compound derivatives show significant variation in efficiency and yield depending on the chosen route.

For the synthesis of di-tert-butyl diazomalonate , the superiority of the phase-transfer catalysis method is evident. The conventional diazo transfer reaction between this compound and p-toluenesulfonyl azide gives only a 47% conversion after four weeks. orgsyn.orgorgsyn.org In stark contrast, the phase-transfer catalyzed procedure achieves a 59-63% isolated yield in just two hours, representing a substantial improvement in both reaction time and efficiency. orgsyn.orgorgsyn.org

In the preparation of di-tert-butyl methylenemalonate , the Knoevenagel-type condensation provides a convenient and direct route. While the reported yield of 48% is moderate, the procedure is straightforward and uses readily available reagents. orgsyn.org An alternative, earlier method involving phenylsulfenylation and thermal elimination of a sulfoxide (B87167) was also developed, but the Knoevenagel condensation is noted as being "considerably more convenient". orgsyn.org

Regarding C-C bond formation , the yields are highly dependent on the specific reaction type and substrates. The palladium-catalyzed synthesis of (±)-di-tert-butyl 2-(benzocyclobutenyl)malonate gives yields in the 35-53% range, which are moderate but effective for creating the benzocyclobutene core. acs.org In the more complex synthesis of the (±)-actinophyllic acid core, the intramolecular oxidative coupling of enolates provides the key tetracyclic ketone in a good yield of 60-63%, demonstrating the efficiency of this novel C-C bond formation even on a multigram scale. nih.gov

Assessment of Catalyst Systems and Reaction Conditions

The selection of a catalyst and the corresponding reaction conditions are critical factors that dictate the efficiency and outcome of the synthesis of this compound and its derivatives. The methodologies vary significantly, from direct esterification using strong acids to sophisticated palladium-catalyzed cross-coupling reactions for creating complex derivatives.

One of the most established methods for synthesizing this compound involves the direct reaction of malonic acid with isobutylene. thieme-connect.de This reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid. thieme-connect.de The process is generally conducted in a solvent like diethyl ether within a sealed pressure bottle to contain the gaseous isobutylene. orgsyn.org The reaction proceeds at room temperature until the malonic acid is fully dissolved. orgsyn.org An alternative approach involves the reaction of malonyl dichloride with tert-butyl alcohol in the presence of a base like dimethylaniline. orgsyn.org

For the synthesis of derivatives, more specialized catalyst systems are employed. For instance, the formation of di-tert-butyl diazomalonate from this compound can be achieved through a diazo transfer reaction. orgsyn.org This transformation has been shown to be inefficient under traditional conditions, but the use of a phase-transfer catalyst, such as methyltri-n-octylammonium chloride (Aliquat 336), in a two-phase system (e.g., dichloromethane and aqueous sodium hydroxide) dramatically accelerates the reaction. orgsyn.org

Palladium-catalyzed reactions are utilized for creating carbon-carbon bonds to the malonate backbone. The synthesis of (±)-Di-tert-butyl 2-(benzocyclobutenyl)malonate, a derivative of this compound, is accomplished via the reaction of a vinyl triflate with this compound. acs.org This process requires a palladium catalyst, such as Pd₂(dba)₃, in combination with a phosphine (B1218219) ligand like BrettPhos, and a base such as lithium tert-butoxide. acs.org

Furthermore, photocatalysis offers a modern approach for the synthesis of this compound. One such method involves the photocatalytic debromination of di-tert-butyl bromomalonate. chemicalbook.com This reaction uses a heterogeneous platinum (Pt) complex as the catalyst in an ethanol (B145695) solution with N,N-diisopropylethylamine (DIPEA) as a base, under irradiation at room temperature. chemicalbook.com

The direct fluorination of this compound represents another important derivatization. This process can be carried out using elemental fluorine in a suitable solvent, yielding the fluorinated product with high conversion rates. rsc.org

The following table summarizes various catalyst systems and conditions for the synthesis of this compound and its derivatives.

| Product | Starting Materials | Catalyst System | Solvent/Base | Key Conditions | Yield | Citation |

| This compound | Malonic acid, Isobutylene | Concentrated Sulfuric Acid | Diethyl ether | Room temperature, sealed pressure bottle | 58–60% | orgsyn.org |

| This compound | Malonyl dichloride, tert-Butyl alcohol | None (Base-mediated) | Chloroform / Dimethylaniline | 0-30°C then reflux | 83–84% | orgsyn.org |

| This compound | Di-t-butyl bromomalonate | Heterogeneous Pt complex | Ethanol / N,N-Diisopropylethylamine | Room temperature, irradiation, inert atmosphere | Not specified | chemicalbook.com |

| Di-tert-butyl diazomalonate | This compound, p-Toluenesulfonyl azide | Methyltri-n-octylammonium chloride | Dichloromethane / 10N NaOH | Room temperature, 2 hours | 59–63% | orgsyn.org |

| (±)-Di-tert-butyl 2-(benzocyclobutenyl)malonate | 2-vinylphenyl triflate, this compound | Pd₂(dba)₃ / BrettPhos | Toluene / LiOtBu | 95°C, 2 hours | 35-53% | acs.org |

| Di-tert-butyl fluoromalonate | This compound, Fluorine gas | Not specified | Not specified | Introduction of 1.2 equivalents of F₂ | 96% | rsc.org |

Optimization Strategies for Industrial and Laboratory Scale Synthesis

Optimizing the synthesis of this compound for both laboratory and industrial scales involves addressing factors such as yield, purity, cost-effectiveness, and safety.

For the traditional synthesis using malonic acid and isobutylene, which is proven for industrial-scale production, optimization strategies focus on reaction parameters and work-up procedures. On a laboratory scale, increasing the scale of this reaction from 0.48 moles to a larger batch using 150g of malonic acid has been successfully demonstrated. orgsyn.org Purification involves a post-reaction workup with extraction, drying over anhydrous potassium carbonate, and finally, flash distillation to isolate the pure product. orgsyn.org A key limitation of this method is the use of corrosive sulfuric acid and the requirement for pressurized equipment to handle the gaseous isobutylene. The addition of potassium carbonate or magnesium oxide before distillation can help inhibit decomposition of the tert-butyl ester. orgsyn.org

In the synthesis of derivatives, optimization can be more complex. For the palladium-catalyzed synthesis of (±)-Di-tert-butyl 2-(benzocyclobutenyl)malonate, it was noted that scaling up the reaction from 0.2 mmol to 1.0 mmol improved the isolated yield from 31% to 48%, suggesting that material loss during small-scale chromatographic purification is a significant factor. acs.org The choice of malonate ester is also crucial; this compound gave the best yields, potentially due to the increased solubility of the corresponding anion imparted by the bulky tert-butyl groups. acs.org

For syntheses intended for large-scale production, the accessibility and cost of starting materials are major considerations. For example, while di-tert-butyl 2-(perfluorophenyl)malonate is a desirable precursor for certain applications due to its mild cleavage conditions, it is considered expensive and difficult to access for large-scale preparations. beilstein-journals.org Similarly, some methods for preparing mono-tert-butyl malonate are complex and difficult to scale up for industrial production due to high raw material costs and complicated operations. google.com

Strategies for making processes "greener" and more efficient are also important for both lab and industrial scales. In the direct fluorination of malonate esters, optimization studies have been scaled up to 40g in the laboratory. rsc.org A significant improvement involved developing a work-up procedure using ethyl acetate, which reduces the amount of aqueous waste. rsc.org Furthermore, the recovered solvent (acetonitrile) could be reused after treatment with solid sodium carbonate to neutralize the HF content, demonstrating a viable strategy for reducing solvent waste in larger-scale operations. rsc.org Challenges in scaling up from the lab can include managing exothermic reactions, which may require gradual reagent addition and cooling systems, and the need for catalyst recovery to reduce costs.

The following table outlines optimization strategies for different scales of synthesis.

| Scale | Synthetic Method | Optimization Strategy | Benefit | Citation |

| Laboratory (Scaling Up) | Pd-catalyzed synthesis of malonate derivatives | Increase reaction scale (e.g., 0.2 mmol to 1.0 mmol) | Improved isolated yield by minimizing purification losses | acs.org |

| Laboratory (Scaling Up) | Direct fluorination of malonate esters | Scale-up to 40g; purification by fractional vacuum distillation | Isolation of significant quantities of high-purity product (99%) | rsc.org |

| Industrial | Traditional esterification (Malonic acid + Isobutylene) | Well-established purification protocols | High-purity batches suitable for applications like MOCVD | |

| Industrial | General | Use of recyclable catalysts | Reduced production costs | |

| Industrial | Direct fluorination | Solvent recovery and reuse (e.g., neutralized acetonitrile) | Reduces aqueous waste and solvent consumption | rsc.org |

| Industrial | General | Management of exothermic reactions | Ensures safety and process control during scale-up | |

| Industrial | Synthesis of mono-tert-butyl malonate | Avoiding complex multi-step procedures with high-cost materials | Feasibility of industrial production | google.com |

Reaction Mechanisms and Pathways Involving Di Tert Butyl Malonate

Enolate Chemistry and Reactivity of Di-tert-butyl Malonate

The presence of a methylene (B1212753) group flanked by two carbonyl groups in this compound imparts significant reactivity, particularly through the formation of enolates. The bulky tert-butyl groups play a crucial role in the compound's stability and reaction selectivity. They provide steric hindrance that protects the malonate core from undesired nucleophilic attacks and premature hydrolysis. This steric protection also influences the reactivity and selectivity in various chemical transformations.

The α-hydrogens of this compound are acidic due to the electron-withdrawing effect of the two adjacent ester functionalities. Treatment with a suitable base results in the deprotonation of the α-carbon, leading to the formation of a resonance-stabilized enolate. libretexts.org The negative charge is delocalized over the α-carbon and the two oxygen atoms of the carbonyl groups, which enhances the stability of the enolate.

The choice of base is critical and can influence the equilibrium between the starting material and the enolate. Strong bases, such as lithium diisopropylamide (LDA), are often employed to ensure complete and irreversible formation of the enolate. libretexts.orgacs.org The stability of the resulting enolate is a key factor in its subsequent reactions. The bulky tert-butyl groups contribute to this stability by sterically shielding the enolate from potential side reactions.

In the synthesis of (±)-actinophyllic acid, for instance, the magnesium enolate of this compound was generated and utilized in a key bond-forming step. acs.org This highlights the accessibility and utility of this enolate in complex molecule synthesis.

The enolate of this compound is a soft nucleophile and readily participates in Michael additions (conjugate additions) to α,β-unsaturated carbonyl compounds. masterorganicchemistry.com This reaction involves the addition of the enolate to the β-carbon of an electrophilic alkene, a process driven by the formation of a new carbon-carbon single bond. masterorganicchemistry.com

The general mechanism for the Michael addition involving a malonate enolate proceeds in three main steps:

Deprotonation: Formation of the enolate using a base. masterorganicchemistry.com

Conjugate Addition: Nucleophilic attack of the enolate on the β-carbon of the α,β-unsaturated system. masterorganicchemistry.com

Protonation: Protonation of the resulting enolate to yield the final product. masterorganicchemistry.com

The use of this compound as the nucleophile in Michael additions has been shown to be effective, with yields comparable to those obtained with dimethyl malonate. unl.pt Interestingly, the steric bulk of the tert-butyl groups can lead to higher stereoselectivity in certain reactions. unl.pt However, in some cases, the steric hindrance of the tert-butyl groups can be detrimental, leading to no product formation in reactions where less bulky malonates are successful. acs.org

This compound enolates also participate in cycloaddition reactions. For example, they can react with enamines or enol ethers to form cyclobutanes or Michael adducts, depending on the structure of the alkene. orgsyn.org In a notable application, the intramolecular oxidative coupling of a ketone enolate and a this compound enolate was a key step in the synthesis of the complex natural product (±)-actinophyllic acid. acs.org This transformation, facilitated by an iron(III) oxidant, formed a tetracyclic ketone in good yield. acs.org

Radical Reactions of this compound

Beyond its enolate chemistry, this compound can also undergo radical reactions, particularly in the gas phase through photo-oxidation.

The gas-phase photo-oxidation of this compound (DTBM) initiated by chlorine atoms has been investigated to understand its atmospheric chemistry. acs.orgresearchgate.netnih.gov The rate constant for the reaction of DTBM with chlorine atoms was determined to be (1.5 ± 0.1) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. acs.orgnih.govconicet.gov.ar The primary carbon-containing products of this photo-oxidation in the absence of nitrogen dioxide are acetone (B3395972), formic acid, carbon monoxide, and carbon dioxide. acs.orgresearchgate.netnih.gov When nitrogen dioxide is present, (CH₃)₃CC(O)OONO₂ and (CH₃)₃CONO₂ are also formed. acs.orgresearchgate.netnih.gov

Computational and experimental evidence suggests that the photo-oxidation of this compound is initiated primarily by the abstraction of a hydrogen atom from the methyl groups of the tert-butyl substituents. researchgate.net This is in contrast to some other esters where abstraction occurs at the carbon in the α-position to the oxygenated function. researchgate.netacs.org The process of hydrogen atom transfer (HAT) is a fundamental step where a radical abstracts a hydrogen atom to form a new radical species. mdpi.com

In the case of this compound, the abstraction of a hydrogen atom from a methyl group by a chlorine atom (or other radical species) leads to the formation of a primary alkyl radical. This initial radical then reacts with molecular oxygen to form a peroxy radical, which subsequently undergoes further reactions.

The peroxy radical formed after the initial hydrogen abstraction can lead to the formation of an alkoxy radical, specifically the (CH₃)₃COC(O)CH₂C(O)OC(CH₃)₂O• radical. acs.orgresearchgate.netnih.gov This alkoxy radical is a key intermediate that dictates the subsequent reaction pathways and final product distribution. acs.orgresearchgate.netnih.gov

Research has shown that this alkoxy radical has two primary competitive reaction channels: acs.orgresearchgate.netnih.govconicet.gov.ar

Decomposition: This is the major pathway, accounting for approximately 55 ± 2% of the reaction. The alkoxy radical decomposes to yield acetone and the (CH₃)₃COC(O)CH₂C(O)O• radical. acs.orgresearchgate.netnih.govconicet.gov.ar

Isomerization: This pathway accounts for about 40 ± 3% of the reaction and involves the migration of a hydrogen atom from the central methylene group to the terminal oxygen atom of the alkoxy radical. acs.orgresearchgate.netnih.govconicet.gov.ar

The reactivity of alkoxy radicals, in general, is a significant area of study in atmospheric chemistry, with decomposition and isomerization being common reaction pathways. acs.orgacs.org The specific branching ratios between these pathways for the alkoxy radical derived from this compound have been elucidated through a combination of experimental measurements and computational calculations. acs.orgresearchgate.netnih.gov

Table of Reaction Products and Pathways

| Initial Reactant | Reaction Type | Key Intermediate(s) | Major Products | Minor Products/Pathways | Reference(s) |

|---|---|---|---|---|---|

| This compound | Enolate Formation | Resonance-stabilized enolate | - | - | libretexts.org |

| This compound enolate | Michael Addition | - | Conjugate addition product | - | masterorganicchemistry.comunl.pt |

| This compound enolate | Intramolecular Oxidative Coupling | Ketone and malonate enolates | Tetracyclic ketone | - | acs.org |

| This compound | Gas-phase Photo-oxidation | (CH₃)₃COC(O)CH₂C(O)OC(CH₃)₂O• radical | Acetone, Formic acid, CO, CO₂ | (CH₃)₃CC(O)OONO₂, (CH₃)₃CONO₂ (in presence of NO₂) | acs.orgresearchgate.netnih.gov |

Photo-oxidation Mechanisms in Gas-Phase

Decomposition Pathways and Product Formation

The decomposition of this compound, particularly through photo-oxidation, leads to the formation of several smaller molecules. When subjected to photo-oxidation initiated by chlorine atoms, the primary carbon-containing products identified are acetone, formic acid, carbon monoxide, and carbon dioxide. nih.govacs.orgconicet.gov.arresearchgate.netacs.org This decomposition pathway is a significant process, accounting for a substantial portion of the radical intermediate's fate. nih.govacs.org

Experimental and computational studies have elucidated the mechanism, showing that the initially formed (CH₃)₃COC(O)CH₂C(O)OC(CH₃)₂O• radical undergoes competitive reactions. nih.govacs.orgresearchgate.net One of the primary pathways is a decomposition reaction that yields acetone and the (CH₃)₃COC(O)CH₂C(O)O• radical. nih.govacs.orgresearchgate.net This decomposition route is estimated to account for approximately 55% of the reaction pathway for the intermediate radical. nih.govacs.orgresearchgate.net

Reactions with Halogen Atoms (e.g., Chlorine Atoms)

This compound readily reacts with halogen atoms, such as chlorine, particularly in the gas phase. This reaction is a key step in its atmospheric photo-oxidation. The process is typically initiated by the abstraction of a hydrogen atom from the central methylene (-CH₂-) group of the this compound molecule by a chlorine atom. nih.govacs.orgresearchgate.net

The rate constant for the gas-phase reaction of this compound with chlorine atoms has been determined using relative rate methods. researchgate.net By using reference compounds such as cyclohexane (B81311) and pentane (B18724), the rate constant has been measured to be (1.5 ± 0.1) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. nih.govacs.orgconicet.gov.arresearchgate.netacs.org

Table 1: Rate Constant for the Reaction of this compound with Chlorine Atoms

| Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference Compounds |

| This compound | (1.5 ± 0.1) × 10⁻¹⁰ | Cyclohexane, Pentane |

Data sourced from The Journal of Physical Chemistry A. acs.orgacs.org

The distribution of products from the reaction of this compound is significantly influenced by the presence of other chemical species, such as nitrogen dioxide (NO₂). nih.govacs.orgacs.org

Computational Studies of Radical Intermediates and Reaction Pathways

Computational studies, including Density Functional Theory (DFT) calculations, have been instrumental in supporting and explaining the experimentally observed reaction pathways of this compound. nih.govacs.orgjst.go.jpnih.gov These studies confirm that the photo-oxidation mechanism involves the formation of a key radical intermediate, (CH₃)₃COC(O)CH₂C(O)OC(CH₃)₂O•. nih.govacs.orgresearchgate.net

The calculations reveal that this radical has two main competitive reaction pathways:

Decomposition : This pathway leads to the formation of acetone and a (CH₃)₃COC(O)CH₂C(O)O• radical. This is the major pathway, accounting for about 55 ± 2% of the reaction. nih.govacs.orgresearchgate.net

H-atom Migration : In this pathway, a hydrogen atom from the central methylene group migrates to the terminal oxygen atom. This accounts for approximately 40 ± 3% of the reaction. nih.govacs.orgresearchgate.net

Computational models have also been used to investigate other reactions, such as the cyclization of di-tert-butyl 2-(2-aminophenyl)-2-methyl malonate, where DFT calculations helped to elucidate the plausible mechanism of nucleophilic attack and the role of acid assistance in reducing activation energies. jst.go.jpnih.gov

Transition Metal-Catalyzed Reactions

Reactivity with (η3-Allyl)dicarbonylnitrosyl Iron Complexes

This compound, in its anionic form (malonate anion), demonstrates reactivity with certain transition metal complexes. Specifically, it reacts with neutral (η3-allyl)dicarbonylnitrosyl iron complexes. cdnsciencepub.comscribd.com These reactions are typically rapid, occurring at room temperature in a solvent like tetrahydrofuran (B95107) (THF). cdnsciencepub.com

The reaction results in the formation of monoallylated organic products, with reported yields being quite high, in the range of 80–95%. cdnsciencepub.com A key aspect of this reactivity is its regioselectivity. When unsymmetrical η3-allyl ligands are part of the iron complex, the nucleophilic attack by the malonate anion preferentially occurs at the less substituted carbon atom of the allyl group. cdnsciencepub.com The reactivity of these iron complexes is observed to decrease as the size of the substituents on the complexes increases. scribd.com

Ruthenium-Catalyzed Condensation Reactions

Ruthenium catalysts have been shown to be effective in promoting condensation reactions involving this compound. These reactions often proceed through the formation of metal carbene intermediates, leading to the synthesis of a diverse range of organic structures.

One notable application is the condensation of α-diazomalonates with cyclic ketones, catalyzed by [CpRu(CH3CN)3][BArF], to produce malonate enol ethers. nih.govacs.org This reaction is significant as it provides a direct route to 2-vinyloxymalonates, which are versatile building blocks for further synthetic transformations. acs.org The reaction is proposed to proceed via the formation of a ruthenium carbene from the diazomalonate, which then reacts with the ketone to form a carbonyl ylide. This intermediate subsequently rearranges to yield the enol ether product. nih.gov

The choice of catalyst is crucial for the success of this transformation. While dirhodium catalysts also facilitate the formation of the enol ether, they can lead to the formation of byproducts from double carbene additions. acs.org In contrast, the ruthenium catalyst exhibits higher selectivity for the desired enol ether. acs.org The reaction conditions, such as temperature and stoichiometry, have been optimized to maximize the yield of the desired product. acs.org

Table 1: Ruthenium-Catalyzed Condensation of Ketones with Di-tert-butyl Diazomalonate acs.org

| Entry | Catalyst | Temperature (°C) | Yield (%) |

| 1 | [CpRu(CH3CN)3][PF6]/BPhen | 100 | 27 |

| 2 | Rh2(oct)4 | 60 | 23 |

| 3 | Rh2(TFA)4 | 60 | 63 |

| 4 | [CpRu(CH3CN)3][BArF] | 60 | 65 |

Reaction conditions: Ketone (0.3 mmol), di-tert-butyl diazomalonate (1.5-3 equiv), catalyst, CH2Cl2 (0.5 M), 4-6 h. Yields are for the isolated product, 2-vinyloxymalonate.

Another significant ruthenium-catalyzed reaction is the aromatization of enediynes through nucleophilic addition. acs.org In this process, a TpRu(PPh3)(CH3CN)2PF6 catalyst facilitates the addition of nucleophiles, including dimethyl malonate, to the alkyne functionality of the enediyne, leading to the formation of functionalized benzene (B151609) derivatives. acs.org The reaction demonstrates high regioselectivity, with the nucleophile adding exclusively to the internal carbon of the alkyne. acs.org

Palladium and Nickel Catalysis in Carboiodination

Palladium and nickel catalysts are instrumental in carboiodination reactions, which involve the simultaneous formation of a carbon-carbon and a carbon-iodine bond. This compound can be employed as a substrate in these reactions, leading to the synthesis of functionalized carbocyclic compounds.

In nickel-catalyzed carboiodination reactions, the choice of the malonate ester can influence the reaction yield. scholaris.ca For instance, in the synthesis of carbocyclic compounds, dimethyl malonate provided a higher yield compared to this compound, which in turn was more effective than diphenyl malonate. scholaris.ca This suggests that steric hindrance from the ester group can affect the efficiency of the catalytic cycle. The reaction is believed to proceed through a mechanism where the malonate group may stabilize a nickel oxidative-addition complex. acs.org

Palladium catalysis has also been extensively studied in the context of C-C bond formation and cleavage. researchgate.net The development of palladium- and nickel-catalyzed carboiodination reactions has provided access to diastereomeric iodo-dihydroisoquinolone products. acs.orgresearchgate.net These substrates have been crucial in studying the reversibility of C-C bond formation under palladium catalysis. acs.orgresearchgate.net

Table 2: Effect of Malonate Ester on Nickel-Catalyzed Carboiodination Yield scholaris.ca

| Malonate Ester | Yield (%) |

| Dimethyl malonate | 89 |

| This compound | 78 |

| Diphenyl malonate | 40 |

Acid- and Base-Catalyzed Transformations

This compound undergoes various transformations under acidic or basic conditions, including reactions with electrophiles and hydrolysis followed by decarboxylation.

Lewis acids can catalyze the reaction of di-tert-butyl methylenemalonate, a derivative of this compound, with enol ethers and acetates. orgsyn.org These reactions can lead to the formation of either cyclobutanes or Michael adducts, depending on the structure of the alkene. orgsyn.org The Lewis acid activates the methylenemalonate, rendering it more susceptible to nucleophilic attack by the enol ether or acetate (B1210297). This methodology provides a route to functionalized cyclobutanes and acyclic compounds incorporating the this compound moiety.

In a broader context, Lewis acids are widely used to mediate reactions of olefins with carbonyl compounds. bath.ac.uk These reactions, such as the carbonyl-ene and Prins reactions, are fundamental in organic synthesis for the construction of carbon-carbon bonds and heterocyclic systems. bath.ac.uk

The ester groups of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding malonic acid derivative. The tert-butyl groups are typically cleaved under acidic conditions, often using trifluoroacetic acid. The hydrolysis of this compound can be controlled to produce the monoester, 3-tert-butoxy-3-oxopropanoic acid, with yields varying based on the reaction conditions.

The resulting malonic acid or its monoester is prone to decarboxylation upon heating, a reaction that involves the loss of carbon dioxide to form an acetate derivative. rsc.org This decarboxylation is a key step in the malonic ester synthesis, a classical method for preparing carboxylic acids. The mechanism of decarboxylation of β-ketoacids and malonic acids involves a cyclic transition state. libretexts.org The instability of malonic acids often necessitates their use in subsequent reactions without isolation to avoid spontaneous decarboxylation. rsc.org

Recent studies have explored metal- and light-free methods for the hydrodecarboxylation of aliphatic carboxylic acids, offering a more sustainable alternative to traditional methods. acs.org These reactions proceed via radical intermediates and have shown broad substrate scope and functional group tolerance. acs.org

Applications of Di Tert Butyl Malonate in Complex Molecule Synthesis

Role in Total Synthesis of Natural Products

The unique reactivity of di-tert-butyl malonate makes it an ideal starting point for the total synthesis of complex, biologically active natural products. Its ability to form stabilized enolates that can undergo a variety of carbon-carbon bond-forming reactions is central to its utility.

The synthesis strategy hinges on an intramolecular oxidative coupling of ketone and malonic ester enolates, a key step that constructs the core of the molecule. nih.govnih.gov This is followed by an aza-Cope/Mannich rearrangement to assemble the unprecedented hexacyclic ring system of actinophyllic acid. nih.govscispace.com The use of this compound was critical for building the necessary indole-2-malonate precursor for these transformative steps. nih.gov

| Synthesis Parameter | First-Generation Synthesis | Second-Generation Synthesis |

| Starting Material | This compound | This compound, o-nitrophenylacetic acid scispace.comacs.org |

| Overall Yield | 8% nih.govnih.gov | 22% scispace.comacs.org |

| Isolated Intermediates | 7 nih.govnih.gov | 6 scispace.comacs.org |

| Key Reactions | Intramolecular oxidative enolate coupling, Aza-Cope−Mannich rearrangement nih.govnih.gov | Oxidative cyclization of a dienolate, Aza-Cope/Mannich reaction scispace.comacs.org |

The synthesis of indole (B1671886) alkaloids, such as actinophyllic acid, heavily relies on the enolate chemistry of malonic esters. johnwoodgroup.comescholarship.orgresearchgate.net this compound is particularly useful due to its activated methylene (B1212753) protons located between the two carbonyl groups. Treatment with a strong base, such as lithium diisopropylamide (LDA), readily generates a stabilized enolate. nih.gov

In the synthesis of (±)-actinophyllic acid, the crucial step involves the formation of a dienolate from an indole-2-malonate precursor (derived from this compound). nih.gov This dienolate undergoes a regioselective intramolecular oxidative coupling, connecting the malonate enolate with a piperidone ketone enolate. nih.gov This transformation, which had not been previously reported for this type of coupling, is achieved using an iron(III) oxidant, [Fe(DMF)₃Cl₂][FeCl₄], and produces the key tetracyclic ketone intermediate in 60-63% yield. nih.gov The robustness of this reaction tolerates the unprotected indole group, showcasing the utility of this compound's enolate in complex settings.

Intermediate in Pharmaceutical and Agrochemical Synthesis

Beyond natural product synthesis, this compound is a versatile intermediate for producing a wide array of compounds, including those with potential pharmaceutical and agrochemical applications. lookchem.com

The biotin (B1667282) (vitamin B7) biosynthesis pathway is a target for the development of antimicrobial agents and herbicides. researchgate.netnih.gov A critical component in this pathway is malonyl-CoA, which serves as the primer for the synthesis of dethiobiotin (B101835) (DTB), a key biotin precursor. nih.gov Research has shown that while malonyl-CoA is active in DTB synthesis, structurally related compounds like acetyl-CoA and malonate are not. nih.gov

This compound can be used to synthesize analogues of the pathway's natural intermediates, such as 7-keto-8-aminopelargonic acid (KAPA) and 7,8-diaminopelargonic acid (DAPA). researchgate.netnih.gov By creating structural mimics of these substrates, it is possible to develop inhibitors of the enzymes involved, such as BioA, an aminotransferase that converts KAPA to DAPA. nih.gov The malonate backbone, readily accessible from this compound, is a fundamental structural element for designing these potential inhibitors.

This compound is widely employed as a synthetic precursor to substituted carboxylic acids. dtic.mil The general process involves the alkylation of the malonate at its central carbon, followed by hydrolysis of the ester groups and subsequent decarboxylation. dtic.mil The tert-butyl esters are advantageous because they can be cleaved under specific acidic conditions, a process that generates a stable tert-butyl carbocation. dtic.mil This allows for selective deprotection, often preserving other acid-labile functional groups within the molecule. The resulting malonic acid derivative readily loses carbon dioxide upon heating, yielding the final substituted carboxylic acid. dtic.mil This method provides a reliable route to a diverse range of carboxylic acids, which are themselves important building blocks in pharmaceutical and materials science.

This compound can be readily converted into α-diazo carbonyl compounds, which are highly versatile intermediates for stereoselective synthesis. cardiff.ac.ukwgtn.ac.nz This transformation is typically achieved through a diazo-transfer reaction. The reaction involves treating this compound with a sulfonyl azide (B81097), such as p-toluenesulfonyl azide or p-acetamidobenzenesulfonyl azide (p-ABSA), in the presence of a non-nucleophilic base like triethylamine (B128534) or cesium carbonate. lookchem.comacs.org

The product, di-tert-butyl diazomalonate, is a stable yet reactive diazo compound. researchgate.net These compounds are precursors for generating carbenes or carbenoids through catalysis with transition metals (e.g., rhodium or copper complexes). wgtn.ac.nz The resulting reactive species can then participate in a wide range of synthetic transformations, including cyclopropanations and C-H insertion reactions, providing powerful tools for constructing complex cyclic and acyclic molecules. lookchem.comresearchgate.net

| Reaction | Reagents | Product | Application |

| Diazo Transfer | This compound, p-toluenesulfonyl azide, Cesium carbonate, THF lookchem.com | Di-tert-butyl diazomalonate | Precursor for carbene/carbenoid reactions wgtn.ac.nzresearchgate.net |

Utilization in Ketone Synthesis

This compound serves as a versatile starting material for the synthesis of ketones through a multi-step process that leverages the reactivity of its acidic methylene protons. The general strategy involves the sequential alkylation and acylation of the malonate, followed by a final hydrolysis and decarboxylation step to yield the target ketone.

The synthesis commences with the deprotonation of this compound at the α-carbon using a suitable base, typically sodium hydride in an aprotic solvent like tetrahydrofuran (B95107) (THF), to form a stable enolate. This enolate then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide (R¹-X) to introduce the first substituent, yielding a monoalkylated this compound.

A subsequent acylation reaction introduces the second key fragment of the ketone. The monoalkylated malonate is treated with an acylating agent, such as an acyl chloride (R²-COCl), in the presence of a base. This step results in the formation of an α-acyl-α-alkyl-di-tert-butyl malonate.

The final and crucial step is the acid-catalyzed hydrolysis of the tert-butyl ester groups and concomitant decarboxylation. Treatment with a strong acid, such as trifluoroacetic acid, cleaves the ester linkages to form a β-keto acid intermediate. This intermediate is unstable and readily loses carbon dioxide upon gentle heating to afford the final ketone product (R¹-CH₂-CO-R²). thieme-connect.de The bulky tert-butyl groups are particularly advantageous in this step as they are readily cleaved under acidic conditions, facilitating a clean reaction.

A notable example is the intramolecular oxidative coupling of a ketone and a malonate enolate, which has been utilized in the total synthesis of complex natural products like (±)-actinophyllic acid. In this synthesis, deprotonation of a molecule containing both a piperidone and a this compound moiety with lithium diisopropylamide (LDA) followed by oxidation with an iron(III) complex forged a key carbon-carbon bond to construct a tetracyclic ketone. researchgate.net

This compound in Materials Science and Precursor Chemistry

Beyond its applications in traditional organic synthesis, this compound has emerged as a significant precursor in the field of materials science, particularly for the deposition of high-purity metal oxide thin films.

Precursor for Metal-Organic Chemical Vapor Deposition (MOCVD) of Metal Oxide Thin Films (e.g., HfO₂, ZrO₂)

Metal-Organic Chemical Vapor Deposition (MOCVD) is a cornerstone technique for fabricating thin films with precise control over thickness and composition, which are critical for the semiconductor industry. The choice of the metal-organic precursor is paramount to the success of the MOCVD process, as it dictates the deposition temperature, growth rate, and purity of the resulting film. This compound has proven to be an excellent ligand for creating volatile and thermally stable precursors for hafnium (Hf) and zirconium (Zr). rsc.orglookchem.com

New hafnium and zirconium malonate complexes are synthesized by reacting metal amides with this compound. rsc.orgsigmaaldrich.com For instance, homoleptic, eight-coordinated monomeric hafnium complexes of the type Hf(dbml)₄ (where dbml is this compound) have been successfully synthesized. rsc.orgsigmaaldrich.com In contrast, the use of the bulky this compound ligand with zirconium amides can result in mixed alkoxo-malonato six-coordinated compounds. rsc.orgsigmaaldrich.com These malonate-based precursors exhibit superior thermal properties compared to the traditionally used β-diketonate complexes. They are more volatile, decompose at lower temperatures, and have lower melting points, which are all desirable characteristics for MOCVD precursors. rsc.orgsigmaaldrich.com

The introduction of a bidentate this compound ligand to parent hafnium amide complexes, such as [Hf(NEt₂)₄], results in the formation of monomeric six-coordinated compounds like [Hf(NEt₂)₂(dbml)₂]. researchgate.net These mixed amido–malonato complexes of hafnium show enhanced thermal stability and are soluble in various organic solvents, making them suitable for liquid injection MOCVD (LI-MOCVD). researchgate.net

Hafnium dioxide (HfO₂) films deposited using these precursors exhibit excellent properties for high-k gate oxide applications in transistors. researchgate.net The films can be deposited over a wide temperature range, and at temperatures of 500 °C and above, they crystallize in the desirable monoclinic phase. researchgate.net Notably, HfO₂ films grown at lower temperatures are smooth, with a very low surface roughness of less than 0.4 nm. researchgate.net Electrical characterization of these films has demonstrated a high relative dielectric permittivity (k-value) of up to 22. researchgate.net

The following table summarizes the properties of HfO₂ thin films grown using a hafnium precursor containing this compound ligands.

| Deposition Parameter | Film Property | Value/Observation |

| Precursor | [Hf(NEt₂)₂(dbml)₂] | Monomeric, good thermal stability |

| Deposition Technique | Liquid Injection MOCVD | Suitable for large-area deposition |

| Deposition Temperature | ≥ 500 °C | Monoclinic crystalline phase |

| Surface Roughness | < 0.4 nm | Very smooth films at low temperatures |

| Dielectric Constant (k) | up to 22 | High-k dielectric properties |

Data sourced from research on mixed amido–malonato complexes of hafnium for LI-MOCVD of HfO₂ thin films. researchgate.net

Similarly, zirconium dioxide (ZrO₂) thin films have been successfully deposited using zirconium complexes containing this compound ligands, demonstrating the versatility of this precursor in fabricating important metal oxide materials. rsc.orgsigmaaldrich.com

Application of Advanced Spectroscopic Techniques for Mechanism Elucidation

Spectroscopic methods are indispensable for obtaining direct evidence of molecular structures and transformations during chemical reactions.

Fourier Transform Infrared (FTIR) spectroscopy is a key technique for identifying functional groups and tracking the formation of products in the oxidation of this compound (DTBM). Studies on the gas-phase photo-oxidation of DTBM, initiated by chlorine atoms, have utilized FTIR as the primary analytical method to identify the resulting products. researchgate.netresearchgate.netacs.org The main carbon-containing products identified in these experiments were acetone (B3395972), formic acid, carbon monoxide, and carbon dioxide. researchgate.netacs.orgnih.gov When nitrogen dioxide is added to the reaction mixture, additional products such as (CH₃)₃CC(O)OONO₂ and (CH₃)₃CONO₂ are also formed. researchgate.netacs.orgnih.gov

The mechanism proposed, supported by experimental data, suggests that the photo-oxidation proceeds primarily through the abstraction of a hydrogen atom. researchgate.net This initial step leads to the formation of a radical intermediate whose subsequent reactions are responsible for the observed products. researchgate.netresearchgate.net

Table 1: Identified Products in the Photo-oxidation of this compound by FTIR Spectroscopy

| Product Name | Chemical Formula | Conditions | Reference |

|---|---|---|---|

| Acetone | C₃H₆O | In absence/presence of NO₂ | researchgate.net, acs.org, nih.gov |

| Formic Acid | CH₂O₂ | In absence/presence of NO₂ | researchgate.net, acs.org, nih.gov |

| Carbon Monoxide | CO | In absence/presence of NO₂ | researchgate.net, acs.org, nih.gov |

| Carbon Dioxide | CO₂ | In absence/presence of NO₂ | researchgate.net, acs.org, nih.gov |

| (CH₃)₃CC(O)OONO₂ | C₄H₉NO₅ | In presence of NO₂ | researchgate.net, acs.org, nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for the unambiguous structural determination of reaction products derived from this compound. For instance, in the synthesis of di-tert-butyl diazomalonate via a diazo transfer reaction from this compound, ¹H NMR spectroscopy is used to assess the purity of the product. orgsyn.orgorgsyn.org The spectra allow for the identification and quantification of any remaining this compound starting material in the final product fractions. orgsyn.orgorgsyn.org

Furthermore, both ¹H-NMR and ¹³C-NMR are essential for characterizing more complex molecules synthesized using a this compound backbone. For example, in the synthesis of di-tert-butyl 2,2-bis(3-((tert-butoxycarbonyl)amino)propyl)malonate, ¹H-NMR and ¹³C-NMR are used to confirm the structure of the elaborate product. rsc.org

Table 2: Representative NMR Data for a this compound Derivative

| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Assignment | Reference |

|---|---|---|---|---|

| ¹³C | 170.8 | Singlet | C=O (malonate) | rsc.org |

| ¹³C | 81.5 | Singlet | C(CH₃)₃ (ester) | rsc.org |

| ¹³C | 57.9 | Singlet | Quaternary C (malonate) | rsc.org |

| ¹³C | 28.0 | Singlet | C(CH₃)₃ (ester) | rsc.org |

| ¹H | 1.44 | Singlet | C(CH₃)₃ | rsc.org |

Data for di-tert-butyl 2,2-bis(3-((tert-butoxycarbonyl)amino)propyl)malonate

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of reaction products. Electron ionization (EI) mass spectra for this compound show a characteristic fragmentation pattern, with major peaks observed at m/z values of 57, 41, 56, 39, and 59. nih.gov This technique, often coupled with Gas Chromatography (GC-MS), allows for the separation and identification of components in a reaction mixture. nih.gov In the characterization of complex derivatives, such as those used in dendrimer synthesis, soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are employed to find the molecular ion peak and confirm the mass of large molecules. rsc.org

Computational Chemistry for Reaction Modeling

Computational methods provide deep insights into reaction mechanisms, energetics, and the behavior of transient species that may be difficult to observe experimentally.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules and predict reaction pathways and energetics. DFT calculations have been successfully applied to understand the cyclization of di-tert-butyl 2-(2-aminophenyl)-2-methyl malonate. nih.govresearchgate.net These studies revealed that an acetic acid-assisted protonation of the carbonyl oxygen significantly lowers the activation Gibbs free energy for the cyclization compared to pathways assisted by methanol. nih.gov This theoretical finding helps to explain the pivotal role that reaction concentration and acidic additives play in the formation of the oxindole (B195798) product. nih.govresearchgate.net DFT has also been used to support the proposed mechanisms in the photo-oxidation of this compound. researchgate.netnih.govacs.org

Table 3: Application of DFT in Reaction Energetics

| Reaction Studied | Computational Finding | Significance | Reference |

|---|---|---|---|

| Oxindole cyclization of a DTBM derivative | Acetic acid assistance reduces activation Gibbs free energy | Explains the catalytic effect of acid and the influence of concentration on the reaction mechanism | nih.gov, researchgate.net |

Computational modeling is particularly useful for analyzing complex reaction pathways, such as those involving radical intermediates that can react via multiple competing routes (bifurcation). In the study of the photo-oxidation of this compound, the mechanism was supported by computational calculations. researchgate.netnih.gov The results indicate that the initially formed (CH₃)₃COC(O)CH₂C(O)OC(CH₃)₂O• radical undergoes two primary competitive reactions. researchgate.netnih.gov This bifurcation of the reaction pathway is critical to understanding the final product distribution. researchgate.netnih.govacs.org

The two competing pathways for the (CH₃)₃COC(O)CH₂C(O)OC(CH₃)₂O• radical are:

Decomposition to yield acetone and the (CH₃)₃COC(O)CH₂C(O)O• radical. researchgate.netnih.gov

Migration of a hydrogen atom from the central methylene group to the terminal oxygen atom. researchgate.netnih.gov

Experimental and computational results determined the branching ratios for these pathways, providing a quantitative understanding of the radical's reactivity. researchgate.netnih.gov

Table 4: Modeled Radical Bifurcation Pathways for a DTBM-derived Radical

| Pathway | Description | Products | Branching Ratio | Reference |

|---|---|---|---|---|

| 1 | Decomposition | Acetone + (CH₃)₃COC(O)CH₂C(O)O• radical | 55 ± 2% | researchgate.net, nih.gov |

Table 5: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetone |

| Formic acid |

| Carbon monoxide |

| Carbon dioxide |

| (CH₃)₃CC(O)OONO₂ |

| (CH₃)₃CONO₂ |

| Di-tert-butyl diazomalonate |

| Di-tert-butyl 2-(2-aminophenyl)-2-methyl malonate |

| Acetic acid |

| Methanol |

| t-Butyl 3-methyloxindole-3-carboxylate |

Spectroscopic and Computational Characterization of Reaction Intermediates and Products

Computational Characterization

Molecular dynamics (MD) simulations provide a powerful lens for examining the time-evolved behavior of chemical systems at an atomic level. While comprehensive MD studies focusing exclusively on the reaction dynamics of di-tert-butyl malonate are not extensively documented in publicly available literature, the principles and methodologies can be thoroughly understood by analyzing simulations of closely related molecules, including other malonate esters and compounds featuring the sterically demanding tert-butyl group. These studies collectively illuminate how MD simulations can predict and analyze the complex dynamic events that govern the reactivity of this compound.

The primary utility of MD simulations in this context is to model the physical motions of atoms and molecules over time, offering insights into conformational changes, solvent effects, and the energetic pathways of reactions. For a molecule like this compound, simulations can explore several key aspects of its reaction dynamics.

Intramolecular Dynamics and Reactivity

The core reactivity of the malonate structure itself has been a subject of computational study. MD simulations on simpler systems like the hydrogen malonate anion have been used to investigate fundamental processes such as intramolecular proton transfer. acs.orgresearchgate.net These simulations can map the potential energy surface and simulate the trajectory of the proton as it moves between the two carboxyl oxygen atoms, a process that is central to the formation of enolate intermediates in many malonic ester reactions. researchgate.net Techniques like metadynamics are often employed within these simulations to accelerate the observation of rare events, such as crossing high energy barriers, allowing for the exploration of reaction mechanisms in a computationally feasible timeframe. researchgate.net

Influence of the Tert-Butyl Groups

The two bulky tert-butyl groups are a defining feature of this compound, exerting significant steric influence on its reactivity. MD simulations are particularly well-suited to capture the dynamic effects of such groups. For instance, in simulations of other molecules containing tert-butyl groups, a key finding is the role of the group's size and rotational dynamics in dictating the accessibility of the reactive center. rsc.orgucsd.edu In nonadiabatic molecular dynamics (NAMD) simulations of furylfulgide, the tert-butyl group's threefold rotational symmetry was a convenient feature for modeling. rsc.org For this compound, simulations could model how the conformational flexibility of the tert-butyl esters shields the central methylene (B1212753) (C-2) protons or, conversely, how specific orientations might facilitate their abstraction by a base.

Reactive Molecular Dynamics

More advanced reactive molecular dynamics simulations, often using force fields like ReaxFF, can model the explicit formation and breaking of chemical bonds. While a direct example for this compound is scarce, studies on analogous compounds like di-tert-butyl disulfide on an iron surface demonstrate the potential of this approach. acs.orgtuwien.at In these simulations, the reaction pathway was identified: the initial S-S bond cleavage was followed by the release of tert-butyl radicals. acs.org A similar simulation for this compound could, for example, model its thermal decomposition or its reaction on a catalytic surface, tracking the cleavage of the ester C-O bonds and the subsequent fate of the tert-butyl cations and the malonate fragment.

The table below presents a hypothetical set of parameters for a reactive MD simulation designed to study the decomposition of this compound on a catalytic surface, based on methodologies used for similar systems. acs.orgtuwien.at

Table 1: Illustrative Parameters for a Reactive MD Simulation of this compound

| Parameter | Value/Description | Purpose |

|---|---|---|

| Simulation Package | LAMMPS | A classical molecular dynamics code suitable for reactive simulations. |

| Force Field | ReaxFF | Enables the modeling of chemical bond formation and dissociation. |

| System Composition | 10-20 this compound molecules; Catalytic Slab (e.g., Fe(100)) | To simulate the interaction and reaction at a surface interface. |

| Initial Placement | Molecules placed ~0.5 nm above the surface with random orientations. | To ensure an unbiased starting configuration before dynamics begin. acs.org |

| Temperature Protocol | Initial equilibration at 300 K, followed by a ramp to a higher reaction temperature (e.g., 900 K). | To provide sufficient thermal energy to overcome activation barriers for reaction. acs.org |

| Simulation Time | 250-500 picoseconds | To allow sufficient time for the reaction dynamics to unfold and be observed. rsc.org |

| Analysis | Tracking of bond distances (e.g., C-O ester bonds), atomic charges, and fragment identification. | To identify reaction intermediates, products, and determine the reaction mechanism. |

Solvent Effects and Intermolecular Interactions

MD simulations are also invaluable for understanding the role of the solvent in a reaction. Studies on other malonate derivatives, such as diethyl (diphenylmethylene)malonate, have used MD to show how polar aprotic solvents can stabilize enolate intermediates, thereby enhancing reaction rates. For this compound, simulations in various solvents could predict reaction outcomes by analyzing the structure of the solvation shells around the molecule and calculating the free energy of solvation for reactants, transition states, and products.

The research findings from related systems provide a clear framework for how molecular dynamics simulations can be applied to understand the reaction dynamics of this compound, from fundamental intramolecular motions to complex, multi-step reactions in solution or on surfaces.

Environmental Fate and Atmospheric Chemistry of Di Tert Butyl Malonate

Atmospheric Degradation Pathways

Once in the atmosphere, di-tert-butyl malonate is subject to degradation primarily through reactions with photochemically generated oxidants. The specific pathways and resulting products are influenced by the atmospheric conditions, particularly the presence of nitrogen oxides.

Reactivity with Atmospheric Oxidants (e.g., OH Radicals, Chlorine Atoms, Nitrogen Dioxide)

The primary daytime oxidant in the troposphere is the hydroxyl (OH) radical. However, in marine and coastal areas, or in regions with significant industrial emissions, chlorine (Cl) atoms can also be important initiators of atmospheric oxidation. researchgate.net Nitrogen dioxide (NO₂) plays a crucial role in the subsequent reactions of the radicals formed from the initial oxidation of this compound. acs.orgnih.gov

Studies have shown that this compound reacts with chlorine atoms. researchgate.netacs.orgnih.gov The reaction is initiated by the abstraction of a hydrogen atom, primarily from the methylene (B1212753) (-CH₂-) group, due to the activating effect of the two adjacent carbonyl groups.

Identification of Atmospheric Photo-oxidation Products

The photo-oxidation of this compound leads to the formation of several carbon-containing products. In the absence of nitrogen dioxide, the main identified products are:

Acetone (B3395972) acs.orgnih.gov